5-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12-9-16(21-24-12)18(23)20-14-6-4-13(5-7-14)10-17(22)19-11-15-3-2-8-25-15/h2-9H,10-11H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRCXRWUCYUPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 5-methylisoxazole-3-carboxylic acid with 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)aniline under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues with Isoxazole Cores
- N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (): Structural Differences: The isoxazole is substituted at position 4 (vs. 3 in the target compound) with a carboxamide linked to a 4-diethylaminophenyl group. The thiophene substituent at position 3 has a methyl group at its 5-position. Synthesis: Synthesized via oxime cyclization and nucleophilic substitution, differing from the target compound’s likely amidation steps. Implications: The diethylamino group enhances solubility but may reduce metabolic stability compared to the ethyl-ketone linker in the target compound .
2.2 Pyrazole Carboxamide Derivatives
- 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamides (): Structural Differences: Pyrazole core replaces isoxazole; a 3-oxomorpholino group introduces a polar heterocycle. Synthetic Route: Schiff base formation under reflux, contrasting with the cyclization methods for isoxazoles .
2.3 Thiadiazole and Thiazole Derivatives
- N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides (): Structural Differences: 1,3,4-Thiadiazole core with trichloroethyl and phenylamino groups. Activity: Antimicrobial and antitumor properties, highlighting the role of sulfur-rich heterocycles in diverse therapeutic areas. Synthesis: Cyclization with iodine/triethylamine, a more complex route than the target compound’s likely pathway .
- 4-Amino-2,3-dihydro-N-methyl-3-phenyl-2-thioxo-5-thiazolecarboxamide (): Structural Differences: Thiazole core with a thioxo group and methyl substitution. Physicochemical Properties: Lower molecular weight (265.36 vs. ~400+ for the target compound) and reduced hydrophobicity due to the thioxo group. Synthetic Simplicity: Single-step synthesis vs. multi-step routes for isoxazoles .
2.4 Complex Isoxazole-Thiophene Hybrids
- Crystalline 4-[5-[3-(Trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)isoxazolyl]-N-[2-oxo-2-(2,2,2-trifluoroethyl)amino]ethyl]naphthalenecarboxamide (): Structural Differences: Bulky trifluoromethyl groups and naphthalene ring increase steric hindrance and hydrophobicity. Implications: Enhanced metabolic stability but reduced solubility compared to the target compound’s thiophene-ethyl linker .
- Rivaroxaban Related Compound J (): Structural Differences: Contains chlorothiophene carboxamide and morpholino groups, tailored for anticoagulant activity. Key Contrast: The morpholino ring improves solubility, whereas the target compound’s thiophen-2-ylmethyl group may prioritize π-π stacking interactions .
Comparative Data Table
| Compound Class | Core Structure | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | Isoxazole | Thiophen-2-ylmethyl, ethyl-ketone linker | ~400+ | Flexible linker, moderate hydrophobicity |
| Diethylamino Isoxazole (2) | Isoxazole | 5-Methylthiophene, diethylaminophenyl | ~380 | High solubility, potential instability |
| Pyrazole Carboxamide (4) | Pyrazole | 3-Oxomorpholino, methylthio | ~350 | Antimalarial activity, polar groups |
| Thiadiazole (5) | 1,3,4-Thiadiazole | Trichloroethyl, phenylamino | ~400 | Antimicrobial, high hydrophobicity |
| Thiazole (10) | Thiazole | Thioxo, methylphenyl | 265.36 | Low molecular weight, synthetic simplicity |
| Trifluoromethyl Isoxazole (7) | Isoxazole | Trifluoromethyl, naphthalene | ~550 | High stability, low solubility |
Biological Activity
5-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide (referred to as compound 1) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 368.44 g/mol. The compound features an isoxazole ring, which is known for its diverse biological activities, and a thiophenylmethyl group that may enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compound 1 exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that it is effective against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.03 |
| Escherichia coli | 0.025 | 0.05 |
| Pseudomonas aeruginosa | 0.02 | 0.04 |
| Enterococcus faecalis | 0.01 | 0.02 |
These results indicate that compound 1 is particularly potent against Staphylococcus aureus, which is notable due to the increasing resistance of this bacterium to conventional antibiotics .
The mechanism by which compound 1 exerts its antimicrobial effects involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies suggest that compound 1 binds effectively to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall biosynthesis .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiophenylmethyl and isoxazole moieties significantly influence biological activity. For instance, substituents on the phenyl ring can enhance or reduce activity depending on their electronic properties and steric hindrance. Compounds with electron-donating groups tend to show increased antibacterial potency .
Case Studies
In a study involving various derivatives of compound 1, researchers synthesized analogs with different substituents on the phenyl and thiophene rings. The results demonstrated that certain modifications led to improved antibacterial activity compared to the parent compound:
- Case Study A: A derivative with a methoxy group at the para position of the phenyl ring exhibited a two-fold increase in potency against E. coli.
- Case Study B: An analog lacking the thiophenylmethyl group showed significantly reduced activity, underscoring the importance of this moiety for maintaining efficacy.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Isoxazole ring formation : Cyclization of β-ketonitrile precursors under acidic/basic conditions generates the 3-carboxamide isoxazole core .
- Thiophene functionalization : Friedel-Crafts acylation introduces the thiophen-2-ylmethyl group, with intermediates purified via recrystallization (ethanol/DMF) .
- Amide coupling : The final step uses oxalyl chloride to link the isoxazole and thiophene-modified phenyl groups, monitored by TLC and characterized via IR (C=O at ~1680 cm⁻¹) and ¹H NMR (thiophene protons at δ 6.8–7.2 ppm) .
Q. What spectroscopic techniques are critical for structural validation?
- IR spectroscopy : Confirms carbonyl groups (amide C=O at ~1650–1680 cm⁻¹, isoxazole C=N at ~1590 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include isoxazole methyl (δ ~2.4 ppm, singlet) and thiophene protons (δ 6.8–7.2 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the phenyl-ethylamino linker .
- Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 413.12) .
Q. What preliminary biological screening methods are used to assess activity?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations, with IC₅₀ values calculated .
- Antimicrobial activity : Agar diffusion assays (MIC determination) against S. aureus and E. coli .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) to evaluate anti-inflammatory potential .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
- Solvent selection : DMF enhances solubility during amide coupling but requires strict anhydrous conditions to prevent hydrolysis .
- Catalysis : Pd(OAc)₂ (5 mol%) improves coupling efficiency in Suzuki-Miyaura reactions for phenyl-ethylamino intermediates .
- By-product analysis : LC-MS identifies common impurities (e.g., unreacted thiophene acyl chloride), addressed via gradient column chromatography (silica gel, hexane/EtOAc) .
Q. How can contradictory biological activity data be resolved?
- Dose-response validation : Replicate IC₅₀ assays (n=6) to confirm cytotoxicity discrepancies (e.g., conflicting results between MTT and ATP-based assays) .
- Metabolic stability testing : Liver microsome assays (human/rat) assess whether rapid degradation explains variable in vivo vs. in vitro activity .
- Target specificity profiling : Kinase profiling panels (e.g., Eurofins) identify off-target interactions that may confound data .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations : AutoDock Vina models interactions with COX-2 (PDB: 5KIR), highlighting the thiophene moiety’s role in hydrophobic binding .
- QSAR modeling : CoMFA/CoMSIA analyses correlate logP values (>3.5) with improved blood-brain barrier penetration for CNS targets .
- MD simulations : GROMACS assesses stability of the isoxazole-amide linker in aqueous environments (RMSD < 2.0 Å over 100 ns) .
Q. How can regioselectivity challenges in isoxazole synthesis be addressed?
- Directing groups : Use of -NO₂ or -OMe substituents on phenyl rings to guide cyclization, achieving >85% regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield (78% vs. 52%) for isoxazole intermediates .
- Lewis acid catalysis : ZnCl₂ (10 mol%) promotes β-ketonitrile cyclization at 80°C, minimizing dimerization .
Methodological Considerations
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for biological replicates (p<0.05 significance) .
- Chromatography : Preparative HPLC (C18 column, 70:30 MeOH/H₂O) isolates high-purity (>98%) final compounds .
- Data repositories : Deposit spectral data in PubChem (CID: 129716123) or ChEMBL for community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
